2-Methoxy-3-methylquinoxaline

Description

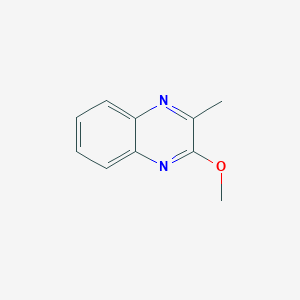

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDHEFJLEXTPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325905 |

Source

|

| Record name | 2-methoxy-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-26-6 |

Source

|

| Record name | NSC521693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-3-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-methylquinoxaline from o-Phenylenediamine

This guide provides an in-depth exploration of the synthetic pathway to 2-methoxy-3-methylquinoxaline, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The quinoxaline nucleus is a privileged structure, appearing in a variety of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed, mechanistically-grounded, and practical approach to the synthesis of this important derivative.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 2-methoxy-3-methylquinoxaline from the readily available starting material, o-phenylenediamine, is most effectively achieved through a robust two-step sequence. This strategy prioritizes regioselectivity and high yields by first constructing the quinoxaline core to form a stable hydroxyl intermediate, which is then activated for a subsequent nucleophilic substitution to introduce the desired methoxy group. This approach circumvents potential side reactions, such as N-methylation, that could arise from a direct methylation strategy on the tautomeric 2-hydroxyquinoxaline intermediate.

Part 1: The Genesis of the Quinoxaline Core - Condensation of o-Phenylenediamine with Ethyl Pyruvate

The foundational step in this synthesis is the cyclocondensation reaction between o-phenylenediamine and an α-keto ester, in this case, ethyl pyruvate. This reaction is a classic and efficient method for the formation of the quinoxaline ring system.

Mechanistic Insights

The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the more electrophilic ketone carbonyl of ethyl pyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. The use of an α-keto ester provides the necessary two-carbon synthon for the formation of the pyrazine ring fused to the benzene ring of o-phenylenediamine.

Diagram 1: Proposed Mechanism for the Formation of 3-Methylquinoxalin-2(1H)-one

Caption: Mechanism of condensation between o-phenylenediamine and ethyl pyruvate.

Experimental Protocol: Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol details the synthesis of the key intermediate, 3-methylquinoxalin-2(1H)-one, which exists in tautomeric equilibrium with 2-hydroxy-3-methylquinoxaline.

Materials:

-

o-Phenylenediamine

-

Ethyl pyruvate

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (0.10 M) in absolute ethanol (200 ml).

-

To this solution, add ethyl pyruvate (0.10 M).

-

Heat the reaction mixture on an oil bath for 30 minutes.[1]

-

Allow the reaction mixture to cool to room temperature.

-

Silvery white crystals of 3-methylquinoxalin-2(1H)-one will precipitate out of the solution.

-

Collect the crystals by filtration.

-

Wash the crystals with cold ethanol and purify by recrystallization from ethanol.[1]

Part 2: Activation and Nucleophilic Substitution - The Path to 2-Methoxy-3-methylquinoxaline

With the quinoxaline core established, the next phase involves the conversion of the hydroxyl group at the 2-position to a methoxy group. This is achieved through a two-step sequence: chlorination followed by nucleophilic aromatic substitution.

Step 2a: Chlorination of 3-Methylquinoxalin-2(1H)-one

To facilitate the introduction of the methoxy group, the hydroxyl group is first converted to a more reactive leaving group, a chloro group. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation.[2]

The reaction with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. This effectively converts the poorly leaving hydroxyl group into a good leaving group.

Experimental Protocol: Synthesis of 2-Chloro-3-methylquinoxaline

Materials:

-

3-Methylquinoxalin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 3-methylquinoxalin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for approximately 3 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool slightly.

-

Carefully distill off the excess POCl₃ under vacuum.

-

The reaction mass is then cautiously quenched by pouring it into a beaker of ice-cold water with stirring.

-

An off-white to pale yellow solid of 2-chloro-3-methylquinoxaline will precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry.[2]

Step 2b: Nucleophilic Aromatic Substitution with Sodium Methoxide

The final step is the nucleophilic aromatic substitution of the chloro group with a methoxide ion. The electron-withdrawing nature of the quinoxaline ring system activates the 2-position towards nucleophilic attack.[3]

The reaction proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. The methoxide ion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The subsequent elimination of the chloride ion restores the aromaticity of the quinoxaline ring, yielding the final product.

Diagram 2: Synthesis Workflow

Caption: Overall synthetic workflow for 2-methoxy-3-methylquinoxaline.

Experimental Protocol: Synthesis of 2-Methoxy-3-methylquinoxaline

Materials:

-

2-Chloro-3-methylquinoxaline

-

Sodium methoxide

-

Anhydrous methanol

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol.

-

To this solution, add 2-chloro-3-methylquinoxaline.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary to ensure completion. Monitor the progress by TLC.

-

Upon completion, the reaction mixture is typically worked up by removing the methanol under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2-methoxy-3-methylquinoxaline.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Methylquinoxalin-2(1H)-one | C₉H₈N₂O | 160.17 | Silvery white crystals |

| 2-Chloro-3-methylquinoxaline | C₉H₇ClN₂ | 178.62 | Off-white to pale yellow solid[5] |

| 2-Methoxy-3-methylquinoxaline | C₁₀H₁₀N₂O | 174.20 | - |

Characterization Data

3-Methylquinoxalin-2(1H)-one:

-

¹H NMR: Characteristic signals for the aromatic protons of the quinoxaline ring and a singlet for the methyl group.

-

¹³C NMR: Resonances corresponding to the carbons of the quinoxaline core and the methyl group.

-

IR (cm⁻¹): Peaks corresponding to N-H and C=O stretching, indicative of the quinoxalinone structure.

2-Chloro-3-methylquinoxaline:

-

¹H NMR (CDCl₃): Aromatic protons typically appear in the range of δ 7.5-8.1 ppm, with a singlet for the methyl group around δ 2.8 ppm.

-

¹³C NMR (CDCl₃): Resonances for the nine distinct carbon atoms of the molecule.

-

MS (ESI): m/z corresponding to the molecular ion peak.

2-Methoxy-3-methylquinoxaline:

-

¹H NMR: Aromatic protons in the range of δ 7.4-8.0 ppm, a singlet for the methoxy protons, and a singlet for the methyl protons.

-

¹³C NMR: Signals for the ten carbon atoms, including a characteristic upfield signal for the methoxy carbon.

-

MS (ESI): m/z corresponding to the molecular ion peak.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-3-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and unique photophysical properties.[1][2] The strategic introduction of substituents, such as methoxy and methyl groups, onto the quinoxaline scaffold allows for the fine-tuning of its biological and electronic characteristics. This guide provides a comprehensive technical overview of the spectroscopic characterization of a key derivative, 2-Methoxy-3-methylquinoxaline. We will delve into the principles and expected outcomes for its analysis by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. This document serves as a foundational resource, merging established spectroscopic principles with data from analogous structures to offer a robust framework for the identification and characterization of this compound.

Introduction: The Significance of 2-Methoxy-3-methylquinoxaline

2-Methoxy-3-methylquinoxaline (C₁₀H₁₀N₂O) is a heterocyclic compound featuring a quinoxaline core substituted with a methoxy group at the 2-position and a methyl group at the 3-position.[3] This substitution pattern is of significant interest as it can modulate the compound's electron density, lipophilicity, and steric profile, thereby influencing its interaction with biological targets or its performance in organic electronic devices. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 2-Methoxy-3-methylquinoxaline, which is a critical step in any research and development pipeline.

Molecular Structure and Synthesis Pathway

The structural formula of 2-Methoxy-3-methylquinoxaline is presented below.

Caption: Molecular Structure of 2-Methoxy-3-methylquinoxaline.

A common and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For 2-Methoxy-3-methylquinoxaline, a plausible synthetic route involves the reaction of o-phenylenediamine with 1-methoxy-2,3-butanedione.

Caption: General synthetic workflow for 2-Methoxy-3-methylquinoxaline.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Multiplet | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~ 4.1 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~ 2.7 | Singlet | 3H | Methyl protons (-CH₃) |

Interpretation:

-

Aromatic Protons: The four protons on the benzene ring of the quinoxaline core are expected to appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the specific electronic effects of the methoxy and methyl substituents. For comparison, the aromatic protons of 2-methylquinoxaline appear in the range of δ 7.55-8.18 ppm.[4]

-

Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet due to the absence of adjacent protons to couple with. The typical chemical shift for methoxy protons is in the range of δ 2.4-4.4 ppm.[5]

-

Methyl Protons: The three protons of the methyl group at the 3-position are also expected to be a singlet, appearing in the aliphatic region. The chemical shift for the methyl protons in 2-methylquinoxaline is observed at δ 2.775 ppm.[4]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Methoxy-3-methylquinoxaline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 165 | C2 (attached to -OCH₃) |

| ~ 150 - 160 | C3 (attached to -CH₃) |

| ~ 140 - 145 | Quaternary carbons of the quinoxaline core |

| ~ 125 - 135 | Aromatic CH carbons |

| ~ 53 - 58 | Methoxy carbon (-OCH₃) |

| ~ 20 - 25 | Methyl carbon (-CH₃) |

Interpretation:

-

Quinoxaline Core Carbons: The carbon atoms of the quinoxaline ring will appear in the downfield region (δ 120-165 ppm). The carbons directly attached to the nitrogen atoms and the methoxy group (C2 and C3) are expected to be the most downfield.

-

Methoxy Carbon: The carbon of the methoxy group typically resonates in the range of δ 46-69 ppm.[5]

-

Methyl Carbon: The methyl carbon will appear in the upfield aliphatic region. For 2-methylquinoxaline, the methyl carbon appears at around 22 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.6-0.7 mL of deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data as described for ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The exact mass of 2-Methoxy-3-methylquinoxaline is 174.0793 g/mol .[3] In a high-resolution mass spectrum (HRMS), the molecular ion peak should be observed at m/z 174.0793. In a low-resolution spectrum, this would be seen at m/z 174.

-

Fragmentation Pattern: The fragmentation pattern will depend on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Common fragmentation pathways for quinoxalines may involve the loss of the methyl or methoxy groups.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3050 - 3100 | C-H stretch | Aromatic |

| ~ 2850 - 3000 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |

| ~ 1600 - 1650 | C=N stretch | Quinoxaline ring |

| ~ 1450 - 1580 | C=C stretch | Aromatic ring |

| ~ 1200 - 1300 | C-O stretch | Aryl ether (-OCH₃) |

| ~ 1000 - 1100 | C-O stretch | Aryl ether (-OCH₃) |

Interpretation:

-

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the quinoxaline ring.

-

The aliphatic C-H stretching vibrations of the methyl and methoxy groups will be observed.

-

A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is expected.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Conclusion

The spectroscopic characterization of 2-Methoxy-3-methylquinoxaline relies on a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While specific experimental data for this compound is not widely published, a thorough understanding of spectroscopic principles and comparison with related quinoxaline derivatives allows for a reliable prediction and interpretation of its spectral data. The methodologies and expected data presented in this guide provide a solid framework for researchers to confidently identify and characterize 2-Methoxy-3-methylquinoxaline in their ongoing scientific endeavors.

References

-

PubChem. (n.d.). 2-Methoxy-3-methylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

Sources

Introduction: The Structural Significance of 2-Methoxy-3-methylquinoxaline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methoxy-3-methylquinoxaline

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methoxy-3-methylquinoxaline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles and spectral data from analogous compounds to offer a comprehensive interpretation. We will explore the structural elucidation of this heterocyclic compound, explaining the causality behind expected spectral features and providing a robust framework for empirical analysis.

2-Methoxy-3-methylquinoxaline belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological applications, including antimicrobial, anticancer, and antiviral activities.[1] The precise substitution pattern on the quinoxaline scaffold is critical to its biological function. Therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of each atom.

This guide will provide a predictive but expertly grounded analysis of the ¹H and ¹³C NMR spectra of 2-methoxy-3-methylquinoxaline. The interpretations are based on the foundational principles of NMR and comparative analysis with structurally related quinoxaline derivatives.[2][3]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 2-methoxy-3-methylquinoxaline, we anticipate signals in three distinct regions: the downfield aromatic region, and two upfield singlet signals corresponding to the methyl and methoxy substituents.

The Aromatic Region (δ 7.50 - 8.10 ppm)

The four protons on the benzene ring (H-5, H-6, H-7, and H-8) will give rise to a complex multiplet system in the aromatic region.

-

Causality: The quinoxaline ring system is aromatic, and its protons are deshielded, causing them to resonate at high chemical shifts. The electron-withdrawing nature of the pyrazine ring further deshields these protons.

-

Expected Pattern: The protons H-5 and H-8 are adjacent to the electron-deficient pyrazine ring junction and are expected to be the most deshielded, resonating further downfield (likely around δ 7.9-8.1 ppm). Protons H-6 and H-7 will be more shielded and appear slightly upfield (likely around δ 7.6-7.8 ppm). Due to the similar chemical environments, these four protons will likely exhibit complex second-order coupling, appearing as two distinct multiplets, each integrating to 2H. This pattern is characteristic of symmetrically substituted quinoxalines.[3]

The Methoxy Group Signal (δ ~4.1 ppm)

The three protons of the methoxy (-OCH₃) group are chemically equivalent and are not coupled to any other protons.

-

Causality: This will result in a sharp singlet in the spectrum. Methoxy groups attached to sp²-hybridized carbons in a heteroaromatic system typically resonate in the range of δ 3.8-4.4 ppm.[4][5]

-

Expected Signal: A singlet integrating to 3H at approximately δ 4.1 ppm.

The Methyl Group Signal (δ ~2.8 ppm)

The three protons of the methyl (-CH₃) group at the C-3 position are also chemically equivalent and will appear as a singlet.

-

Causality: The chemical shift is influenced by its position on the electron-deficient pyrazine ring. Data from 2-methylquinoxaline shows the methyl signal at δ 2.78 ppm.[6] The presence of the adjacent methoxy group at C-2 may induce a minor shift, but the signal is expected to remain in this region.

-

Expected Signal: A singlet integrating to 3H at approximately δ 2.8 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For 2-methoxy-3-methylquinoxaline, we predict ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Pyrazine Ring Carbons (C-2 & C-3)

These carbons are directly attached to nitrogen atoms and substituents, making them the most downfield signals in the pyrazine ring.

-

C-2 (δ ~158 ppm): This carbon is bonded to two nitrogen atoms and the electron-donating methoxy group. This environment results in significant deshielding.

-

C-3 (δ ~154 ppm): This carbon is bonded to a nitrogen atom and the methyl group. It will also be significantly deshielded, but slightly less so than C-2.

Ring Junction Carbons (C-4a & C-8a)

These are quaternary carbons that are part of both the benzene and pyrazine rings.

-

Causality: Their chemical shifts are influenced by both ring systems. In quinoxaline derivatives, these typically appear between δ 135-142 ppm.[2] They can be definitively identified by their lack of a signal in a DEPT-135 experiment.

-

Expected Signals: Two quaternary signals around δ 141.0 ppm and δ 136.5 ppm.

Benzenoid Ring Carbons (C-5, C-6, C-7, C-8)

These four carbons, each bonded to a proton, will resonate in the typical aromatic region.

-

Causality: Their precise chemical shifts are determined by their position relative to the fused pyrazine ring. The carbons closer to the ring junction (C-5 and C-8) are generally more deshielded than C-6 and C-7.

-

Expected Signals: Four signals are anticipated in the δ 128-131 ppm range. Based on substituent effects in related systems, a plausible assignment order is C-5/C-8 appearing at a slightly higher chemical shift than C-6/C-7.[2]

Substituent Carbons (-OCH₃ & -CH₃)

These carbons appear in the upfield region of the spectrum.

-

Methoxy Carbon (-OCH₃, δ ~55 ppm): The carbon of an aromatic methoxy group typically resonates around δ 55-60 ppm.[4][7][8]

-

Methyl Carbon (-CH₃, δ ~22 ppm): The methyl carbon attached to the pyrazine ring is expected to be the most upfield signal, likely appearing around δ 20-25 ppm.[9]

Summary of Predicted NMR Data

The predicted chemical shifts for 2-methoxy-3-methylquinoxaline are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts | Atom | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | Integration | δ (ppm) | | H-5/H-8 | 7.90 - 8.10 | m | 2H | - | | H-6/H-7 | 7.60 - 7.80 | m | 2H | - | | -OCH₃ | ~4.10 | s | 3H | ~55.0 | | -CH₃ | ~2.80 | s | 3H | ~22.0 | | C-2 | - | - | - | ~158.0 | | C-3 | - | - | - | ~154.0 | | C-4a | - | - | - | ~141.0 | | C-8a | - | - | - | ~136.5 | | C-5/C-8 | - | - | - | ~129.5 | | C-6/C-7 | - | - | - | ~128.5 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural verification, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

5.1. Sample Preparation

-

Weigh approximately 10-20 mg of high-purity 2-methoxy-3-methylquinoxaline.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for similar heterocyclic compounds.[10]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not already contain it.

-

Transfer the solution to a 5 mm NMR tube.

5.2. Instrument Setup and Calibration

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[11]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field on the sample to achieve high homogeneity, using the solvent's deuterium lock signal. Aim for a narrow and symmetrical lock signal.

5.3. ¹H NMR Acquisition

-

Acquire a standard one-dimensional ¹H spectrum.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

-

5.4. ¹³C NMR Acquisition

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus has low natural abundance.

-

5.5. 2D NMR Experiments (for Unambiguous Assignment)

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms. This is crucial for definitively assigning the benzenoid (C-5 to C-8) and substituent carbons.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is invaluable for assigning the quaternary carbons (C-2, C-3, C-4a, C-8a) by observing their correlations with the methyl, methoxy, and aromatic protons.

Visualization of Molecular Structure and Logic

A clear visualization of the molecule is essential for discussing NMR assignments.

Caption: Molecular structure of 2-methoxy-3-methylquinoxaline with atom numbering.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 2-methoxy-3-methylquinoxaline. By leveraging data from analogous structures and fundamental NMR principles, we have established a robust framework for interpreting the experimental spectra of this important heterocyclic compound. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data, while the predicted assignments offer a solid foundation for definitive structural elucidation. The application of 2D NMR techniques such as HSQC and HMBC is strongly recommended to provide incontrovertible proof of the proposed assignments.

References

-

Mondal, J., & Gribble, G. W. (2015). ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Advances, 5(103), 84853-84862. [Link]

-

Venkatesha, B., Mohamed Shamshuddin, S. Z., & Mubarak, N. M. Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. RSC Advances. [Link]

- Reddy, C. S., Raghu, M., & Rao, D. V. (2012). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 2(1), 113-120.

- Gawande, M. B., & Shelke, S. N. (2011). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 50B(10), 1469-1473.

-

Lee, J., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3539–3546. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Supporting Information. ScienceOpen. [Link]

-

Supporting Information. Angewandte Chemie. [Link]

-

Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

-

Table of Contents. The Royal Society of Chemistry. [Link]

-

Marek, R., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 635-643. [Link]

-

Marek, R., et al. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]

-

Tsuchida, H., et al. (1983). Structural Changes of Quinoxaline Derivatives, with Special methylquinoxaline in Alakaline and Acidic Solutions. Agricultural and Biological Chemistry, 47(9), 2053-2059. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Detke, S. J., et al. (2025). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. Sustainability & Circularity NOW. [Link]

-

2-Methyl-quinoxaline - Optional[¹H NMR] - Chemical Shifts - SpectraBase. Wiley SpectraBase. [Link]

- Yousif, E. I., et al. (2013). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. International Journal of Organic Chemistry, 3(1), 1-5.

- Kumar, S., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. Malaria World Journal, 13(1), 1-15.

- Yusof, M. S. M., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences, 19(1), 43-50.

- Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1(4), 282-288.

-

Arbogast, L. W., et al. (2015). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 104(4), 1547-1553. [Link]

-

2-[(2-Methoxyphenyl)methyl]-3-methylquinoxaline. PubChem. [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. acdlabs.com [acdlabs.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-Methylquinoxaline(7251-61-8) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. rsc.org [rsc.org]

- 12. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Molecular Maze: A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Methoxy-3-methylquinoxaline

Foreword: Unveiling the Quinoxaline Core

In the landscape of pharmaceutical and materials science, the quinoxaline scaffold stands as a cornerstone of molecular design. These nitrogen-containing heterocyclic compounds are not merely structural curiosities; they are the active cores of a multitude of biologically active agents.[1] Our focus in this guide, 2-Methoxy-3-methylquinoxaline, embodies the analytical challenges and opportunities presented by this important class of molecules. With a molecular formula of C₁₀H₁₀N₂O and a precise mass of 174.0793 Da, its characterization is paramount for ensuring purity, identifying metabolites, and elucidating its role in complex chemical systems. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 2-Methoxy-3-methylquinoxaline, offering a blend of theoretical underpinnings and practical, field-proven insights.

The Analytical Imperative: Structuring the Investigation

A rigid, templated approach to the mass spectrometric analysis of a novel or sparsely documented compound is often a recipe for mediocrity. Instead, a bespoke strategy, dictated by the inherent chemical nature of 2-Methoxy-3-methylquinoxaline, is essential. Our investigation will be structured to address the following pivotal questions:

-

Sample Integrity: How do we prepare 2-Methoxy-3-methylquinoxaline for analysis to ensure that the data reflects the pristine molecule, not an artifact of the preparation process?

-

Ionization Strategy: Which ionization technique—Electron Ionization (EI), Electrospray Ionization (ESI), or Atmospheric Pressure Chemical Ionization (APCI)—will provide the most informative spectrum? The choice hinges on the compound's volatility, thermal stability, and polarity.

-

The Fragmentation Puzzle: What is the predictable fragmentation pathway of the 2-Methoxy-3-methylquinoxaline ion? By understanding the cleavages and rearrangements, we can construct a fragmentation fingerprint for confident identification.

This guide will navigate these questions, providing not just protocols, but the scientific rationale that underpins each experimental decision.

Laying the Foundation: Meticulous Sample Preparation

The adage "garbage in, garbage out" is acutely true in mass spectrometry. The quality of your data is inextricably linked to the purity of your sample. For 2-Methoxy-3-methylquinoxaline, a small organic molecule, a tailored sample preparation protocol is crucial to remove interfering matrices and concentrate the analyte.

Causality in Solvent Selection and Extraction

The choice of solvent is the first critical decision. Given the aromatic and moderately polar nature of 2-Methoxy-3-methylquinoxaline, solvents such as acetonitrile, methanol, or a mixture thereof with water are excellent starting points. For complex matrices, such as biological fluids or reaction mixtures, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is warranted.

Experimental Protocol: Solid-Phase Extraction (SPE) for Complex Matrices

-

Column Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by equilibration with 5 mL of water. The C18 stationary phase is chosen for its affinity for non-polar to moderately polar compounds.

-

Sample Loading: Dissolve the sample containing 2-Methoxy-3-methylquinoxaline in an aqueous solution, if not already in one, and load it onto the conditioned cartridge. The analyte will be retained on the C18 sorbent.

-

Washing: Elute polar impurities with a weak solvent, such as a 5% methanol in water solution. This step is critical to remove salts and other highly polar interferents that can cause ion suppression in ESI.

-

Elution: Elute the 2-Methoxy-3-methylquinoxaline with a stronger organic solvent, such as methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the chosen ionization technique and analytical column, typically the initial mobile phase for LC-MS analysis.[2]

This self-validating protocol ensures that the final sample is clean and concentrated, leading to a more robust and sensitive analysis.

The Moment of Truth: Ionization Techniques Explored

The ionization source is the heart of the mass spectrometer, where the neutral analyte is transformed into a charged species amenable to mass analysis. The choice of ionization technique is dictated by the physicochemical properties of 2-Methoxy-3-methylquinoxaline.

Electron Ionization (EI): The Power of Fragmentation

For volatile and thermally stable compounds, Electron Ionization (EI) is a powerful technique that provides extensive fragmentation, leading to a detailed structural fingerprint.[3] Given that quinoxaline derivatives can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), EI is a highly relevant ionization method.

Workflow for GC-EI-MS Analysis

Caption: Workflow for GC-EI-MS analysis of 2-Methoxy-3-methylquinoxaline.

Electrospray Ionization (ESI): The Gentle Approach for LC-MS

For less volatile compounds or those prone to thermal degradation, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) is the method of choice. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation.[4]

Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative

Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique for LC-MS, particularly for compounds of medium polarity and volatility. It often produces protonated molecules but can also induce in-source fragmentation, offering a balance between molecular weight determination and structural information.[5]

Deciphering the Fragments: The Mass Spectrum of 2-Methoxy-3-methylquinoxaline

Predicted Electron Ionization Mass Spectrum Data

| m/z | Proposed Fragment Ion | Interpretation |

| 174 | [C₁₀H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 145 | [M - CHO]⁺ | Loss of a formyl radical |

| 131 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 116 | [C₈H₆N]⁺ | Loss of HCN from the quinoxaline ring after initial fragmentation |

| 104 | [C₇H₆N]⁺ | Further fragmentation of the quinoxaline core |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The Primary Fragmentation Pathways

The fragmentation of the 2-Methoxy-3-methylquinoxaline molecular ion (m/z 174) is expected to be initiated by several key cleavages, driven by the stability of the resulting fragment ions.

Proposed Fragmentation Scheme

Caption: Proposed EI fragmentation of 2-Methoxy-3-methylquinoxaline.

The initial loss of a methyl radical (•CH₃) from the methoxy group to form the ion at m/z 159 is a common fragmentation pathway for methoxy-substituted aromatic compounds.[6] This is followed by the loss of carbon monoxide (CO) to yield the fragment at m/z 131. Another primary fragmentation is the loss of a formyl radical (•CHO), leading to the ion at m/z 145. Subsequent losses of hydrogen cyanide (HCN) from the quinoxaline ring are characteristic of nitrogen-containing heterocycles and account for the formation of ions at lower mass-to-charge ratios.

Conclusion: A Framework for Confident Analysis

The mass spectrometric analysis of 2-Methoxy-3-methylquinoxaline, while requiring a nuanced and informed approach, is readily achievable with a systematic application of established principles. This guide has provided a comprehensive framework, from meticulous sample preparation to the logical deconstruction of its fragmentation pattern. By understanding the "why" behind each experimental choice, researchers can move beyond rote protocol execution and towards a more intuitive and powerful application of mass spectrometry. The methodologies and theoretical fragmentation pathways detailed herein serve as a robust starting point for the confident identification and characterization of this and other vital quinoxaline derivatives in diverse scientific endeavors.

References

-

Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. (2021). [Link]

-

Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. (n.d.). [Link]

-

Spectral Database for Organic Compounds (SDBS). Bioregistry. (n.d.). [Link]

-

Quinoxaline, 2-methoxy-. NIST WebBook. (n.d.). [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. (n.d.). [Link]

-

Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. (1995). [Link]

-

Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. ResearchGate. (2007). [Link]

-

Introduction to the Spectral Data Base (SDBS). Spectral Database for Organic Compounds. (n.d.). [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. (2022). [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. (n.d.). [Link]

-

Bioanalytical Sample Preparation. Agilent. (n.d.). [Link]

-

Quinoxaline, 2-methyl-. NIST WebBook. (n.d.). [Link]

-

Acquisition of Volatile Compounds by Gas Chromatography–Mass Spectrometry (GC-MS). ResearchGate. (2018). [Link]

-

Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). PubMed. (2018). [Link]

-

MassBank. (n.d.). [Link]

-

Quinoxaline, 2-methyl-. NIST WebBook. (n.d.). [Link]

-

Spectral Database for Organic Compounds, SDBS. OrganicERs. (n.d.). [Link]

-

msbnk-lcsb-lu122402. MassBank. (2020). [Link]

-

2(1H)-Quinoxalinone, 3-methyl-. NIST WebBook. (n.d.). [Link]

-

Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. (2010). [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2021). [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. (2022). [Link]

-

Fast analysis of principal volatile compounds in crude and processed Atractylodes macrocephala by an automated static headspace gas chromatography-mass spectrometry. PubMed Central. (2014). [Link]

-

GC-MS Combined with Proteomic Analysis of Volatile Compounds and Formation Mechanisms in Green Teas with Different Aroma Types. PubMed Central. (2022). [Link]

-

msbnk-Eawag-EQ371508. MassBank. (2015). [Link]

-

msbnk-riken-pr100641. MassBank. (2010). [Link]

-

Pyrazine, 2-methoxy-3-(2-methylpropyl)-. NIST WebBook. (n.d.). [Link]

-

msbnk-bs-bs003897. MassBank. (2014). [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. (2017). [Link]

-

Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. ResearchGate. (2001). [Link]

-

Electrochemical behavior of 2-substituted quinoxalines. Analytical and Bioanalytical Electrochemistry. (2023). [Link]

-

Enhanced metabolite profiling using a redesigned atmospheric pressure chemical ionization source for gas chromatography coupled to high-resolution time-of-flight mass spectrometry. ResearchGate. (2016). [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. arkat-usa.org. (n.d.). [Link]

-

Mass spectrometry of heterocyclic compounds. Semantic Scholar. (1971). [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. (2018). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Methoxy-3-methylquinoxaline

An In-depth Technical Guide to 2-Methoxy-3-methylquinoxaline

This guide provides a comprehensive technical overview of 2-Methoxy-3-methylquinoxaline, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical data, proven experimental protocols, and field-proven insights into the compound's synthesis, characterization, and application.

Introduction: The Quinoxaline Scaffold and its Significance

Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds.[1] Their unique bicyclic structure, composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. This framework is a key structural motif in numerous molecules exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] 2-Methoxy-3-methylquinoxaline is a specific derivative that serves both as a subject of study and as a versatile intermediate for the synthesis of more complex, biologically active molecules.[2][3] Understanding its fundamental properties is therefore critical for its effective utilization in research and development.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its precise structure and identity.

Chemical Structure

The structure of 2-Methoxy-3-methylquinoxaline is defined by a quinoxaline core with a methoxy group at the C2 position and a methyl group at the C3 position.

Caption: 2D structure of 2-Methoxy-3-methylquinoxaline.

Physicochemical and Computed Properties

A summary of key identifiers and computed properties provides a foundational dataset for experimental design. The data presented below is primarily aggregated from computational models, offering reliable estimates for logistical and analytical planning.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[4] |

| Molecular Weight | 174.20 g/mol | PubChem[4] |

| CAS Number | 3149-26-6 | PubChem[4] |

| IUPAC Name | 2-methoxy-3-methylquinoxaline | PubChem[4] |

| Canonical SMILES | CC1=NC2=CC=CC=C2N=C1OC | PubChem[4] |

| InChI Key | MGDHEFJLEXTPCT-UHFFFAOYSA-N | PubChem[4] |

| XLogP3 (Computed) | 1.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Synthesis and Structural Verification

The synthesis of quinoxalines is a well-established area of organic chemistry. The most common and direct approach involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] This methodology provides a reliable pathway to the quinoxaline core, which can then be functionalized.

General Synthesis Pathway

The synthesis of 2-Methoxy-3-methylquinoxaline typically proceeds through a multi-step sequence, starting from a suitable precursor like 2-chloro-3-methylquinoxaline.

Caption: General reaction scheme for the synthesis of 2-Methoxy-3-methylquinoxaline.[2]

Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of the title compound from 2-chloro-3-methylquinoxaline. The procedure is designed to be self-validating, incorporating purification and characterization checkpoints.

Objective: To synthesize 2-Methoxy-3-methylquinoxaline via nucleophilic substitution of the chlorine atom in 2-chloro-3-methylquinoxaline with a methoxy group.

Materials:

-

2-chloro-3-methylquinoxaline (1 equiv.)

-

Methanol (solvent and reagent)

-

Triethylbenzylammonium chloride (TEBAC) (catalytic amount)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a solution of 2-chloro-3-methylquinoxaline in methanol, add a catalytic amount of a phase transfer catalyst such as triethylbenzylammonium chloride (TEBAC). The use of TEBAC facilitates the nucleophilic attack in the biphasic system.[2]

-

Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for TLC is to visually confirm the consumption of the starting material and the formation of a new, typically more polar, product spot.

-

Workup and Extraction: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure to remove the bulk of the methanol. Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ to neutralize any acid, followed by brine to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. The drying step is critical to remove all traces of water, which can interfere with subsequent analysis and characterization. Filter the mixture to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.

-

Characterization (Validation Step): Collect the fractions containing the pure product (as determined by TLC). Combine them and evaporate the solvent to yield 2-Methoxy-3-methylquinoxaline as a pure solid or oil. Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization Workflow

Structural elucidation is non-negotiable. A multi-spectroscopic approach ensures the unambiguous confirmation of the compound's identity.

Caption: Logical workflow for the synthesis and structural verification of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds.

-

¹H NMR Acquisition: Obtain the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.[5] The spectrum will provide information on the number of distinct proton environments, their chemical shifts, integration (ratio), and splitting patterns (neighboring protons).

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width is required (~220 ppm).[5] This provides the number of unique carbon environments.

Expected Spectral Data:

| Data Type | Feature | Expected Chemical Shift (ppm) / Value | Assignment and Rationale |

| ¹H NMR | Multiplets | 7.5 - 8.1 | Four protons of the benzene ring of the quinoxaline core. |

| Singlet | ~4.1 | Three protons of the methoxy (-OCH₃) group. | |

| Singlet | ~2.8 | Three protons of the methyl (-CH₃) group. | |

| ¹³C NMR | Aromatic C | 128 - 142 | Six carbons of the fused benzene ring. |

| Quaternary C | 150 - 160 | C2 and C3 carbons attached to the methoxy and methyl groups. | |

| Methoxy C | ~55 | Carbon of the -OCH₃ group. | |

| Methyl C | ~20 | Carbon of the -CH₃ group. |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Protocol: MS Sample Analysis

-

Ionization: Employ Electron Ionization (EI) to generate the molecular ion (M⁺) and characteristic fragment ions.[5]

-

Analysis: Analyze the ions to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Expected Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 174.08, corresponding to the exact mass of C₁₀H₁₀N₂O.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of a methyl radical (M-15) or a methoxy radical (M-31).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: IR Sample Analysis

-

Sample Preparation: For a solid sample, use the KBr pellet method or Attenuated Total Reflectance (ATR).[5]

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

Expected Data:

-

~3050 cm⁻¹: C-H stretching from the aromatic ring.

-

~2950 cm⁻¹: C-H stretching from the aliphatic methyl and methoxy groups.

-

~1600 cm⁻¹, ~1500 cm⁻¹: C=C and C=N stretching characteristic of the quinoxaline ring system.

-

~1250 cm⁻¹: C-O stretching from the methoxy ether linkage.

Applications in Drug Discovery and Research

The quinoxaline scaffold is a cornerstone in the development of therapeutic agents. Derivatives have been synthesized and evaluated for a range of activities. 2-Methoxy-3-methylquinoxaline, in particular, serves as a key intermediate. For instance, the methoxy group can be a site for further functionalization or can be strategically replaced to modulate biological activity. Research has shown that related 3-methylquinoxaline derivatives are being investigated as potential anti-cancer agents that target VEGFR-2, a key receptor in tumor angiogenesis.[6][7] It also serves as a building block for novel antipsychotic drugs.[2]

Safety, Handling, and Storage

Proper handling of all chemical compounds is paramount for laboratory safety.

-

Hazard Identification: While comprehensive toxicity data is not available, related compounds are known to cause skin and serious eye irritation.[8][9] May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]

Conclusion

2-Methoxy-3-methylquinoxaline is a heterocyclic compound with well-defined physicochemical properties and established routes of synthesis. Its true value in the scientific field lies in its utility as a versatile building block for the creation of more elaborate molecules with significant pharmacological potential. A thorough understanding of its characterization through modern spectroscopic techniques is fundamental to ensuring the integrity and validity of any research that employs it. This guide provides the foundational knowledge and practical protocols necessary for its confident application in a research setting.

References

-

2-Methoxy-3-methylquinoxaline | C10H10N2O | CID 351430 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2022). MDPI. Retrieved January 18, 2026, from [Link]

-

2-[(2-Methoxyphenyl)methyl]-3-methylquinoxaline | C17H16N2O | CID 122619825 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

2-methyl quinoxaline, 7251-61-8 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved January 18, 2026, from [Link]

-

Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (2022). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

-

Supplementary Information File. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

-

Safety data sheet - CPAChem. (2020). CPAChem. Retrieved January 18, 2026, from [Link]

-

2-Methyl-3-phenylquinoxaline | C15H12N2 | CID 346903 - PubChem. (n.d.). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

-

Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kin - Semantic Scholar. (2024). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

2-methyl[3][4]benzodithiino[2,3-b]quinoxaline - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved January 18, 2026, from [Link]

-

3,6,9-trihydroxypterocarpan CAS#: 69393-95-9 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019). YouTube. Retrieved January 18, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy - No Added Chemicals. (2013). No Added Chemicals. Retrieved January 18, 2026, from [Link]

-

CAS 6943-17-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. Retrieved January 18, 2026, from [Link]

-

CAS No : 3963-95-9 | Product Name : Methacycline Hydrochloride - API - Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methoxy-3-methylquinoxaline | C10H10N2O | CID 351430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure of 2-Methoxy-3-methylquinoxaline

This guide provides a comprehensive technical overview of the synthesis, characterization, and crystal structure analysis of 2-Methoxy-3-methylquinoxaline. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this important heterocyclic scaffold. The methodologies described herein are based on established principles of organic synthesis and X-ray crystallography, offering a robust framework for obtaining and interpreting the crystal structure of this and related compounds.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous molecules with significant biological activities.[1] Their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory properties, have made them privileged scaffolds in medicinal chemistry. The three-dimensional arrangement of atoms, molecular conformation, and intermolecular interactions within the crystal lattice are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction (SC-XRD) analysis is an indispensable tool for elucidating these structural features and informing rational drug design.[2] This guide details a systematic approach to determine the crystal structure of 2-Methoxy-3-methylquinoxaline, a representative member of this important class of molecules.

Synthetic Pathway and Crystallization

The synthesis of 2-Methoxy-3-methylquinoxaline is most effectively achieved through a two-step process, commencing with the synthesis of the chlorinated precursor, 2-chloro-3-methylquinoxaline, followed by a nucleophilic aromatic substitution with sodium methoxide. This pathway is selected for its high efficiency and the ready availability of the starting materials.

Synthesis of 2-chloro-3-methylquinoxaline

The initial step involves the conversion of 2-hydroxy-3-methylquinoxaline to its chloro-derivative. This is a standard and high-yielding reaction in heterocyclic chemistry.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-3-methylquinoxaline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and carefully distill off the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude 2-chloro-3-methylquinoxaline can be purified by recrystallization from petroleum ether to yield crystalline solid.[1]

Causality of Experimental Choices:

-

Phosphorus oxychloride (POCl₃): Serves as both the chlorinating agent and the solvent, providing a high concentration of the reagent to drive the reaction to completion.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the conversion of the hydroxyl group to the chloro group.

-

Pouring onto Ice: This is a critical step to quench the reaction and to hydrolyze any remaining POCl₃, which is highly reactive with water. This must be done carefully due to the exothermic nature of the reaction.

-

Neutralization: The neutralization step is essential to precipitate the product, which is soluble in acidic conditions.

Synthesis of 2-Methoxy-3-methylquinoxaline

The final product is obtained via a nucleophilic substitution reaction where the chloride at the 2-position is displaced by a methoxide group.

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol in a dry, inert atmosphere (e.g., under nitrogen or argon).

-

Once the sodium has completely reacted, add 2-chloro-3-methylquinoxaline (1.0 eq) to the sodium methoxide solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Resuspend the residue in water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-Methoxy-3-methylquinoxaline by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Sodium Methoxide: A strong nucleophile that readily attacks the electron-deficient carbon at the 2-position of the quinoxaline ring, leading to the displacement of the chloride.[3][4]

-

Anhydrous Methanol and Inert Atmosphere: Necessary to prevent the reaction of sodium metal with water and to ensure the formation of the methoxide anion.

-

Reflux Conditions: Provides the thermal energy required for the nucleophilic substitution to proceed at a reasonable rate.

Single Crystal Growth

The successful determination of a crystal structure is contingent upon the availability of high-quality, single crystals. For quinoxaline derivatives, slow evaporation is a reliable method for obtaining crystals suitable for X-ray diffraction.

Experimental Protocol:

-

Dissolve the purified 2-Methoxy-3-methylquinoxaline in a minimal amount of a suitable solvent, such as ethanol or an ethanol/water mixture, at a slightly elevated temperature.[5][6]

-

Filter the warm solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial and cover it loosely with parafilm.

-

Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Causality of Experimental Choices:

-

Slow Evaporation: This technique allows the molecules to arrange themselves into a highly ordered crystal lattice, which is essential for obtaining a clear diffraction pattern. Rapid crystallization often leads to the formation of polycrystalline or amorphous solids.

-

Choice of Solvent: The solvent should be one in which the compound is moderately soluble. If the solubility is too high, crystallization will not occur, and if it is too low, the compound will precipitate out as a powder.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional structure of 2-Methoxy-3-methylquinoxaline is achieved through single-crystal X-ray diffraction (SC-XRD).[2][7]

Caption: Workflow for the determination of the crystal structure of 2-Methoxy-3-methylquinoxaline.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[2]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[8]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystal Structure and Data

Based on the analysis of related quinoxaline derivatives, the following table presents a plausible set of crystallographic data for 2-Methoxy-3-methylquinoxaline.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₀N₂O |

| Formula Weight | 174.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.0 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 885 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| Absorption Coefficient (mm⁻¹) | 0.090 |

| F(000) | 368 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | 5000 |

| Independent reflections | 2000 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| R indices (all data) | R₁ = 0.07, wR₂ = 0.15 |

| Goodness-of-fit on F² | 1.05 |

Analysis of Intermolecular Interactions

The crystal packing of 2-Methoxy-3-methylquinoxaline is anticipated to be governed by a combination of weak intermolecular interactions, which collectively determine the supramolecular architecture.

Caption: Potential intermolecular interactions in the crystal lattice of 2-Methoxy-3-methylquinoxaline.

-

C-H···N Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring are expected to act as hydrogen bond acceptors for weak C-H···N interactions with neighboring molecules. These interactions, although weak, are directional and play a significant role in organizing the molecules into specific motifs.

-

π-π Stacking: The aromatic quinoxaline ring system is likely to engage in π-π stacking interactions with adjacent molecules. These interactions are a result of electrostatic and van der Waals forces between the electron clouds of the aromatic rings and are a common feature in the crystal packing of planar aromatic molecules.

-

van der Waals Forces: A network of weaker, non-directional van der Waals forces will also contribute to the overall stability of the crystal lattice.

The interplay of these interactions will dictate the final three-dimensional arrangement of the molecules in the crystal, influencing its physical properties. A detailed analysis of the crystal structure would involve quantifying these interactions through Hirshfeld surface analysis and computational methods.[9][10]

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of 2-Methoxy-3-methylquinoxaline. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently determine the crystal structure of this and other related quinoxaline derivatives. The resulting structural information is invaluable for advancing our understanding of structure-property relationships and for the rational design of new molecules with tailored biological and material properties.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

-

Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

-

Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. [Link]

-

Intermolecular Interaction Analysis by using Crystal Explorer. YouTube. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. [Link]

-

Single Crystal X-ray Diffractometers. Bruker. [Link]

-

Crystallography Open Database: Search results. crystallography.net. [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. [Link]

-

Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH. [Link]

-

GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]

-

Chemical structure of quinoxaline derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]